REACTION_CXSMILES
|
C([O:8][C:9]1[C:10](=[O:20])[N:11]([CH2:17][O:18][CH3:19])[C:12]([CH3:16])=[N:13][C:14]=1[CH3:15])C1C=CC=CC=1.[H][H]>C(OCC)(=O)C.[C].[Pd]>[OH:8][C:9]1[C:10](=[O:20])[N:11]([CH2:17][O:18][CH3:19])[C:12]([CH3:16])=[N:13][C:14]=1[CH3:15] |f:3.4|
|
Name
|
compound 326-4
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(N(C(=NC1C)C)COC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
Palladium-carbon
|
Quantity
|
700 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered with Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(N(C(=NC1C)C)COC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 954 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |